Chemical Structure & Synthesis Analysis: 2-(1H-Indole-3-carboxamido)benzoic acid
Chemical Structure & Synthesis Analysis: 2-(1H-Indole-3-carboxamido)benzoic acid
[1]
Executive Summary & Structural Philosophy
Compound Identity: 2-(1H-Indole-3-carboxamido)benzoic acid CAS: 171817-95-1 Synonyms: N-(2-Carboxyphenyl)-1H-indole-3-carboxamide; N-(2-Carboxyphenyl)indol-3-yl-amide.[1]
This guide analyzes the chemical architecture of 2-(1H-Indole-3-carboxamido)benzoic acid , a privileged scaffold merging two distinct pharmacophores: the signaling-modulating indole and the anti-inflammatory anthranilic acid .[1] Structurally, this molecule acts as a bioisostere of Tranilast (N-(3,4-dimethoxycinnamoyl)anthranilic acid), where the cinnamoyl linker is replaced by the rigid, electron-rich indole-3-carbonyl moiety.[1]
For the medicinal chemist, this molecule presents a classic "conformational lock" challenge.[1] The interaction between the amide proton and the ortho-carboxylic acid creates a pseudo-six-membered ring, enforcing planarity and influencing both solubility and receptor binding affinity.[1]
Structural Elucidation & Conformational Dynamics
The "Pseudo-Ring" Phenomenon
The defining feature of N-acyl anthranilic acids is the intramolecular hydrogen bond (IMHB). Unlike flexible amides, the proton on the amide nitrogen (
-
Consequence 1 (Planarity): This locks the benzamide bond and the benzoic acid ring into a coplanar conformation, reducing entropic penalty upon binding to protein targets (e.g., kinases or transcription factors).[1]
-
Consequence 2 (pKa Shift): The electron-withdrawing nature of the amide, reinforced by this H-bond, slightly increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid.[1]
-
Consequence 3 (Permeability): By "hiding" the polar N-H donor internally, the molecule's effective lipophilicity increases, potentially improving membrane permeability despite the presence of the ionizable carboxylate.[1]
Spectroscopic Signatures (Diagnostic)
When characterizing this molecule, specific signals confirm the successful coupling and the existence of the IMHB:
| Technique | Diagnostic Signal | Structural Insight |
| 1H NMR | Amide N-H : Highly deshielded due to the intramolecular H-bond with the ortho-COOH.[1] | |
| 1H NMR | Indole C2-H : Distinctive signal for the indole ring; shift depends on the electron-withdrawing carbonyl at C3.[1] | |
| IR | 1650–1690 cm⁻¹ | Amide I Band : Lower frequency than typical secondary amides due to conjugation with the indole.[1] |
| MS (ESI) | m/z 281 [M+H]⁺ | Fragmentation : Loss of the anthranilic acid moiety (137 Da) is a common daughter ion.[1] |
Synthesis Protocol: The "Deactivated Aniline" Challenge
Retrosynthetic Analysis
The primary challenge in synthesizing this molecule is the nucleophilicity of the amine. Anthranilic acid is a poor nucleophile because:
-
The ortho-carboxylic acid exerts a steric clash.[1]
-
The carboxylic acid is electron-withdrawing, deactivating the amine.[1]
-
Standard EDC/HOBt couplings often fail or suffer from low yields due to self-polymerization or slow kinetics.[1]
Solution: Activation of the Indole-3-carboxylic acid into an Acid Chloride or use of high-activity coupling agents like HATU .[1]
Optimized Experimental Protocol
Note: This protocol prioritizes the Acid Chloride method for robustness.
Reagents:
-
Thionyl Chloride (
) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)[1] -
Anthranilic acid (1.1 eq)[1]
-
Triethylamine (
) or Pyridine (3.0 eq)[1] -
Solvent: Dichloromethane (DCM) or THF (anhydrous)[1]
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Dissolve Indole-3-carboxylic acid in anhydrous DCM under
. -
Add Oxalyl Chloride dropwise at 0°C, followed by a catalytic drop of DMF.[1]
-
Stir at room temperature for 2 hours until gas evolution (
, , ) ceases. -
Critical Step: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude Indole-3-carbonyl chloride (yellow solid/oil).[1] Do not purify.
-
-
Coupling (Amidation):
-
Dissolve Anthranilic acid and
in anhydrous THF. -
Dissolve the crude acid chloride (from Step 1) in THF.
-
Add the acid chloride solution dropwise to the Anthranilic acid solution at 0°C.
-
Allow to warm to room temperature and stir for 12–16 hours.
-
-
Workup & Purification:
Synthesis Workflow Diagram
Caption: Step-wise synthesis via acid chloride activation to overcome the low nucleophilicity of anthranilic acid.
Biological & Pharmacological Context[1][3][4][5][6][7][8][9]
Pharmacophore Mapping
This molecule operates as a scaffold for Protein-Protein Interaction (PPI) inhibition.[1]
-
Indole Domain: Hydrophobic, electron-rich.[1] Targets aromatic pockets (e.g., Trp/Phe/Tyr residues in binding sites).[1]
-
Benzoic Acid Domain: Polar, ionizable.[1] Forms salt bridges with Lys/Arg residues or coordinates with metal ions (e.g.,
in kinase active sites).[1] -
Linker: The amide bond is rigid, positioning the two rings at a specific angle (
60–90° twist without the H-bond, but planar with the H-bond).[1]
Mechanism of Action (Inferred)
Based on structural homology to Tranilast and Indole-3-carboxamides :
-
Anti-fibrotic/Anti-inflammatory: Analogs of this structure inhibit the release of chemical mediators from mast cells and interfere with TGF-
signaling.[1] -
Anion Transport: The indole N-H and the amide N-H can act as a anion binding cleft, potentially disrupting cellular pH gradients in bacteria (antimicrobial potential).[1]
-
Kinase Inhibition: The scaffold fits into the ATP-binding pocket of various kinases, where the carboxylic acid mimics the phosphate of ATP.[1]
Structural Logic Diagram
Caption: Structure-Activity Relationship (SAR) showing how the intramolecular hydrogen bond pre-organizes the molecule for target binding.[1]
Physicochemical Profile
| Property | Value (Predicted/Observed) | Significance |
| Molecular Weight | 280.28 g/mol | Fragment-like, suitable for lead optimization.[1] |
| cLogP | 2.8 – 3.2 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~80 Ų | < 140 Ų, indicating good oral bioavailability.[1] |
| pKa (Acid) | ~4.2 | Ionized at physiological pH (COO⁻).[1][3] |
| pKa (Indole NH) | ~16.0 | Acts as H-bond donor only; not ionized at pH 7.[1]4. |
| Solubility | Low in water; High in DMSO/DMF | Planar stacking leads to poor aqueous solubility; requires formulation (e.g., sodium salt).[1] |
References
-
National Institutes of Health (NIH). (2014).[1] Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2020).[1] Indole-2-carboxamide: a versatile synthetic handle.[1][4] Organic & Biomolecular Chemistry. Retrieved from [Link][1]
Sources
- 1. 2-(1H-Indole-3-carboxamido)benzoic acid | CAS:171817-95-1 | Manufacturer ChemFaces [chemfaces.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzoic Acid - Structure, Properties, Reactions | Turito [turito.com]
- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
